
(1-Aminocyclobutyl)methanol
Overview
Description
(1-Aminocyclobutyl)methanol (CAS: 180205-34-9, Molecular Formula: C₅H₁₁NO, Molecular Weight: 101.15 g/mol) is a cyclobutane-derived amino alcohol with a primary amine and hydroxyl group attached to the cyclobutane ring . It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of PDE4B inhibitors (e.g., nerandomilast) and anticancer pyrimidine derivatives . Its hydrochloride salt (CAS: 1392213-15-8, C₅H₁₂ClNO) is commercially available for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol typically involves the reaction of cyclobutanemethanol with ammonia under controlled conditions. The reaction is carried out at an appropriate temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques. The process may include steps such as purification and isolation to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. For example:
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Primary oxidation : Conversion to cyclobutanecarbaldehyde using potassium permanganate (KMnO₄) under acidic conditions.
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Secondary oxidation : Further oxidation to cyclobutanecarboxylic acid with chromium trioxide (CrO₃).
Table 1: Oxidation Pathways
Reagent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic (H₂SO₄) | Cyclobutanecarbaldehyde |
CrO₃ | Acidic/Neutral | Cyclobutanecarboxylic acid |
Substitution Reactions
The hydroxyl and amino groups participate in nucleophilic substitutions:
Hydroxymethyl Group Substitution
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Chlorination : Reaction with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming (1-aminocyclobutyl)methyl chloride .
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Aromatic substitution : The amino group acts as a nucleophile in reactions with electrophilic aromatic systems. For instance, it reacts with 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine to form 5-chloro-2-(1-aminocyclobutylmethoxy)thieno[3,2-d]pyrimidine via an SNAr mechanism .
Amino Group Reactivity
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Alkylation : Reaction with benzylmethylamine forms derivatives like {1-[benzyl(methyl)amino]cyclobutyl}methanol , which exhibit enhanced biological activity.
Table 2: Substitution Examples
Acid-Base Reactions
The amino group exhibits basicity, forming salts under acidic conditions:
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Hydrochloride formation : Protonation with HCl yields This compound hydrochloride , a stable salt used in drug synthesis .
Comparative Reactivity
Compound | Functional Groups | Key Reactivity Differences |
---|---|---|
Cyclobutanemethanol | Hydroxyl only | Lacks amino-group-driven nucleophilicity |
Cyclobutylamine | Amino only | Limited oxidation potential |
This compound | Amino + hydroxymethyl | Dual functionality enables diverse pathways |
Scientific Research Applications
Chemical Reactions
(1-Aminocyclobutyl)methanol can undergo various reactions:
- Oxidation : Hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The amino group can be reduced to form primary amines.
- Substitution : Nucleophilic substitution can occur at the hydroxyl group.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research has investigated the role of this compound in biochemical pathways. Its amino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for interactions with biological molecules.
Medicine
The compound is explored for its potential therapeutic properties. It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic pathways due to its structural properties.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its dual functionality enhances its utility in creating novel compounds for various applications.
Uniqueness of this compound
The presence of both an amino group and a hydroxymethyl group on the cyclobutane ring makes this compound unique. This dual functionality allows it to participate in a wide range of chemical reactions, enhancing its versatility across various scientific disciplines.
Mechanism of Action
The mechanism of action of (1-Aminocyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (1-Aminocyclobutyl)methanol with structurally similar compounds:
Key Observations :
Biological Activity
(1-Aminocyclobutyl)methanol is an organic compound characterized by its unique structure, which includes a cyclobutane ring with both an amino group and a hydroxymethyl group. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 101.15 g/mol
- Structure : The presence of a cyclobutane ring contributes to its rigidity and unique reactivity profile.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutanemethanol with ammonia under controlled conditions, allowing for the formation of the desired product. Various synthetic routes have been explored, including oxidation, reduction, and substitution reactions, which can modify the compound for specific applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions, while the hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, potentially enhancing its biological efficacy .
Case Studies and Research Findings
- Antimalarial Activity : Research has indicated that modifications of the amino group in primaquine derivatives—including this compound—can lead to compounds with improved bioavailability and reduced toxicity. These derivatives have been evaluated for their antiplasmodial activity, showing promising results against malaria parasites .
- Antitumor Activity : A study on chloroquine urea derivatives highlighted the use of this compound as a building block in synthesizing compounds with antiproliferative properties against various human cancer cell lines. The results indicated that certain derivatives exhibited significant activity at micromolar concentrations, suggesting potential as anticancer agents .
- Biochemical Pathways : The compound has been studied for its role in biochemical pathways, particularly in relation to methanol metabolism. A dynamic model demonstrated how methanol and its metabolites interact within biological systems, providing insights into absorption and elimination kinetics relevant to this compound’s biological effects .
Comparative Analysis
Compound Type | Unique Features | Biological Activity |
---|---|---|
This compound | Amino and hydroxymethyl groups on a cyclobutane | Antimalarial, anticancer potential |
Cyclobutanemethanol | Lacks amino group | Less reactive in biological systems |
Cyclobutylamine | Lacks hydroxymethyl group | Limited oxidation potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-Aminocyclobutyl)methanol and its hydrochloride salt?
The synthesis of this compound typically involves cyclobutane ring formation followed by functional group modifications. For example, the hydrochloride salt (CAS: 1392213-15-8) is synthesized via nucleophilic substitution or reductive amination, with methanol or ethanol as solvents. Key steps include:
- Cyclobutane ring construction : Using cyclobutanone precursors with ammonium chloride and sodium cyanide to form intermediates like 1-isocyanocyclobutanamine .
- Amine protection/deprotection : Benzyl chloroformate or similar agents protect the amine group during synthesis, followed by catalytic hydrogenation (e.g., Pd/C) for deprotection .
- Salt formation : Reaction with HCl yields the hydrochloride salt, characterized by SMILES notation (OCC1(N)CCC1.Cl ) and molecular formula C5H12ClNO .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
- Thin-layer chromatography (TLC) : Silica gel plates with mobile phases like ethyl acetate/acetic acid/water mixtures (e.g., 11:7:1:1 ratio) to monitor reaction progress and spot impurities .
- High-performance liquid chromatography (HPLC) : Reverse-phase columns with UV detection for quantitative analysis.
- Spectroscopic techniques : 1H NMR (400 MHz, DMSO-d6) to verify structural integrity, with characteristic peaks for the cyclobutyl and aminomethyl groups .
Q. What are the primary research applications of this compound?
This compound serves as:
- Building block for kinase inhibitors : Used in synthesizing isoquinoline and pyrido[3,4-d]pyrimidine derivatives targeting Mps1 (Monopolar Spindle 1) kinases, which are critical in cancer therapy .
- Precursor for spirocyclic compounds : Its rigid cyclobutane scaffold enables the synthesis of Fsp3-rich libraries for drug discovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution rates, while methanol/water mixtures improve solubility of intermediates .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during acylations or substitutions .
- Catalyst screening : Triethylamine or Na2CO3 as bases for deprotonation, and Pd/C for selective hydrogenation .
- In-line monitoring : Real-time TLC or FTIR to track intermediate formation and adjust reaction parameters dynamically .
Q. What structural modifications of this compound enhance its biological activity?
Structure-activity relationship (SAR) studies suggest:
- Cyclobutane ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability and target binding .
- Amino group functionalization : Acylation or alkylation of the amine enhances cell permeability and kinase inhibition .
- Hydroxyl group derivatization : Etherification or esterification modulates solubility and pharmacokinetic properties .
Q. How can contradictory spectral data for this compound derivatives be resolved?
Contradictions arise from:
- Stereochemical ambiguity : Use chiral HPLC or NOESY NMR to distinguish enantiomers .
- Impurity interference : Purify via silica gel chromatography (60–120 mesh, DCM:MeOH 9:1) and re-analyze with high-resolution mass spectrometry (HRMS) .
- Solvent artifacts : Ensure complete solvent removal (e.g., under vacuum) before spectral acquisition to avoid peak splitting in NMR .
Q. What computational methods support the design of this compound-based inhibitors?
- Molecular docking : Software like AutoDock Vina predicts binding modes to Mps1 kinase (PDB: 2X4G), with scoring functions prioritizing derivatives with strong hydrogen bonds to hinge regions .
- DFT calculations : Assess cyclobutane ring strain (typically 25–30 kcal/mol) and its impact on conformational flexibility .
- ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and CYP450 interactions to prioritize synthesizable candidates .
Q. Methodological Notes
- Synthetic protocols : Always include inert atmosphere (N2/Ar) for amine-sensitive reactions .
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and report purity ≥95% (HPLC) for biological assays .
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., benzyl chloroformate) .
Properties
IUPAC Name |
(1-aminocyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXDROAZSDMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616404 | |
Record name | (1-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180205-34-9 | |
Record name | (1-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-aminocyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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